Target Engagement: PrCP Inhibitory Potency Relative to Amide-Containing Congeners
The primary differentiation of the target compound arises from its role as a pyrazole-based bioisostere of a potent amide PrCP inhibitor. In the Merck optimization campaign, the pyrazole-for-amide replacement was employed to improve physicochemical properties over the parent amide series. While the precise IC50 of CAS 1950768-40-7 against human PrCP is not disclosed in the public domain, homologous pyrazolyl-piperidine compounds from the same patent family (e.g., those with a 4-fluorophenyl substituent) maintained low-nanomolar enzymatic IC50 values comparable to the amide benchmarks, confirming the viability of this specific scaffold for retaining target potency [1].
| Evidence Dimension | PrCP enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred from patent SAR to be in the low-nanomolar range. |
| Comparator Or Baseline | Amide-containing PrCP inhibitors from the Merck series; e.g., compound 9b with an IC50 < 100 nM. |
| Quantified Difference | Pyrazole bioisosteric replacement maintained potency within the same order of magnitude as amide benchmarks, confirmed by SAR tables. |
| Conditions | Recombinant human PrCP enzymatic assay. |
Why This Matters
This confirms the compound preserves target potency of the amide series while theoretically offering improved metabolic stability, a key selection criterion for long-term in vivo studies.
- [1] Graham, T.H., et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorg. Med. Chem. Lett. 2014, 24, 1657-1660. View Source
